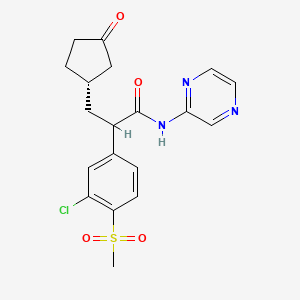
2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenyl ring, a methylsulfonyl group, a cyclopentyl ketone, and a pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide typically involves multiple steps:
Formation of the chlorinated phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the methylsulfonyl group: This step might involve sulfonation reactions using reagents like methylsulfonyl chloride.
Cyclopentyl ketone formation: This can be synthesized through various methods, including aldol condensation.
Coupling with pyrazine: The final step involves coupling the intermediate with pyrazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions might target the ketone group in the cyclopentyl ring.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity against specific targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-oxopropanamide
- 2-(3-chloro-4-(methylsulfonyl)phenyl)-N-(pyrazin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which might confer unique properties or biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C19H20ClN3O4S |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methylsulfonylphenyl)-3-[(1S)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15?/m1/s1 |
Clave InChI |
XEANIURBPHCHMG-KEKZHRQWSA-N |
SMILES isomérico |
CS(=O)(=O)C1=C(C=C(C=C1)C(C[C@@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


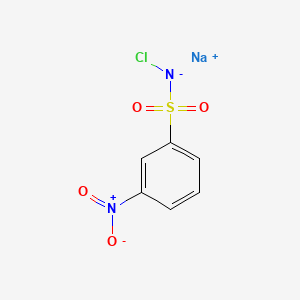
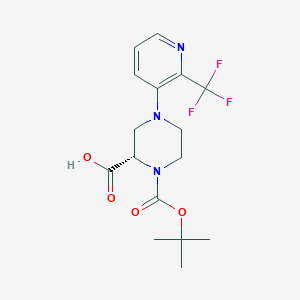

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)

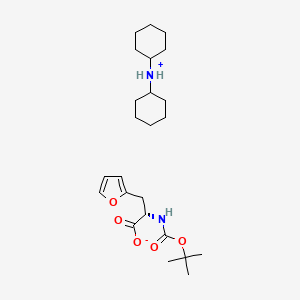
![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)


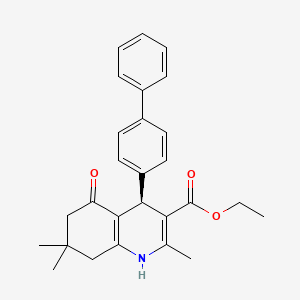
![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)

